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Compound of Interest

Compound Name: 1-Fmoc-2-methyl-D-proline

CAS No.: 1286768-33-9

Cat. No.: B613584 Get Quote

Executive Summary
1-Fmoc-2-methyl-D-proline (CAS: 1286768-33-9) is a specialized, sterically hindered amino

acid derivative used to introduce conformational constraints into peptide backbones.[1] By

restricting the

and

torsion angles, the

-methyl group stabilizes specific secondary structures (e.g.,

-turns, helices) and enhances proteolytic stability.[1]

However, the very feature that makes this molecule valuable—its steric bulk—presents

significant challenges in solubility and coupling efficiency during Solid-Phase Peptide Synthesis

(SPPS).[1] This guide provides validated solubility data, dissolution protocols, and coupling

strategies to ensure high-fidelity incorporation.

Part 1: Physicochemical Identity[1][2]
Before handling, verify the reagent identity against the following specifications to ensure batch

consistency.
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Property Data

Chemical Name
(R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-

methylpyrrolidine-2-carboxylic acid

Common Name Fmoc-2-methyl-D-Pro-OH

CAS Number 1286768-33-9

Molecular Formula

Molecular Weight 351.40 g/mol

Appearance White to off-white crystalline powder

Chirality
D-Enantiomer (

-methyl group)

Part 2: Solubility Landscape
The solubility of Fmoc-2-methyl-D-proline is dictated by the lipophilic fluorenyl (Fmoc) moiety.

[1] While it shares the general hydrophobicity of standard Fmoc-amino acids, the quaternary

-carbon can alter crystal packing, occasionally requiring longer sonication times than non-
methylated analogs.[1]

Solvent Compatibility Matrix
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Solvent Class Solvent
Solubility
Rating

Operational
Conc. (SPPS)

Notes

Amides (Polar

Aprotic)

DMF

(Dimethylformam

ide)

High 0.2 M – 0.5 M

Preferred

solvent.

Excellent

dissolution;

standard for

SPPS.[1]

Amides (Polar

Aprotic)

NMP (N-methyl-

2-pyrrolidone)
High 0.2 M – 0.5 M

Superior for

preventing resin

aggregation;

recommended

for "difficult"

sequences.[1]

Halogenated

DCM

(Dichloromethan

e)

Moderate 0.1 M – 0.3 M

Good solubility

but poor resin

swelling for some

peptide

sequences.

Sulfoxides
DMSO (Dimethyl

sulfoxide)
High N/A

Soluble, but

difficult to

remove;

generally

avoided in

standard SPPS

cycles.

Ethers
THF

(Tetrahydrofuran)
Moderate < 0.1 M

Not

recommended

for SPPS due to

precipitation risks

during activation.

Aqueous Water Insoluble 0 M Requires organic

co-solvent (e.g.,

50% ACN) for
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HPLC

purification.

Critical Solubility Insights
Hydrophobic Aggregation: In aqueous environments, this compound will precipitate

immediately.[1] All stock solutions must be prepared in anhydrous organic solvents

(DMF/NMP).[1]

Activation Stability: Once dissolved and activated (e.g., with HATU/DIEA), the active ester

has a limited half-life.[1] Do not store pre-activated solutions. Prepare immediately prior to

coupling.[1]

Part 3: Operational Protocols
Protocol A: Dissolution for SPPS (0.2 M Standard)
Target: Prepare 5 mL of 0.2 M solution for automated synthesis.

Calculate Mass:

[1]

Weighing: Weigh 351.4 mg of Fmoc-2-methyl-D-Pro-OH into a dry 15 mL polypropylene

tube.

Solvent Addition: Add 5.0 mL of peptide-grade DMF.

Agitation: Vortex for 30–60 seconds.

Checkpoint: If the solution remains cloudy, sonicate at room temperature for 2 minutes.

The

-methyl group can increase lattice energy, making initial dissolution slower than standard
Proline.[1]

Visual Validation: Ensure the solution is crystal-clear before placing it on the synthesizer.
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Protocol B: High-Efficiency Coupling (Steric Hindrance)
The

-methyl group creates significant steric bulk, hindering the nucleophilic attack of the amino
group.[1] Standard HBTU/DIC protocols often result in deletion sequences.[1]

Recommended Reagents:

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1]

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and

enhancing rate.[1]

Step-by-Step Workflow:
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3. Pre-Activation (In Vial)

Start: Resin-Bound Peptide

1. Fmoc Removal
(20% Piperidine/DMF)

2. Wash (DMF x 5)

Mix Fmoc-2-Me-D-Pro
+ HATU + HOAt (1:1:1)

Add DIPEA (2.0 eq)

Wait 1-2 mins
(Yellow color formation)

4. Coupling Reaction
(Add to Resin)

5. Incubate
(2h at RT or 1h at 50°C)

6. Kaiser/Chloranil Test

Result: Positive (Blue)
Perform Double Coupling

 Incomplete

Result: Negative (Colorless)
Proceed to Wash

 Complete

Click to download full resolution via product page

Figure 1: Optimized coupling workflow for sterically hindered
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-methyl amino acids. Note the requirement for stronger activators (HATU) compared to
standard amino acids.[1][2]

Part 4: Troubleshooting & Stability
Incomplete Coupling (Deletion Sequences)
Due to the steric bulk of the methyl group, the coupling onto the resin (attaching the Fmoc-2-

Me-D-Pro) and the subsequent coupling onto the Fmoc-2-Me-D-Pro (attaching the next AA) are

both difficult.[1]

Solution: Use double coupling (2 x 1 hour).

Thermal Assist: Microwave irradiation (50°C, 10 min) significantly improves yield, but avoid

temperatures >60°C to prevent Fmoc cleavage or racemization.

Diketopiperazine (DKP) Formation
If Fmoc-2-methyl-D-Pro is the second residue from the C-terminus, there is a high risk of DKP

formation upon Fmoc removal, leading to chain termination.[1]

Solution: Use Trityl-based resins (2-Chlorotrityl chloride) or bulky resins (Wang) to sterically

discourage cyclization.[1]

Storage
Solid State: Store at +2°C to +8°C in a desiccator. Hydrolysis of the Fmoc group can occur if

exposed to ambient moisture over months.[1]

Solution State: Use within 24 hours. Fmoc-amino acids in DMF can slowly degrade via

spontaneous Fmoc cleavage if the solvent contains amine impurities.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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